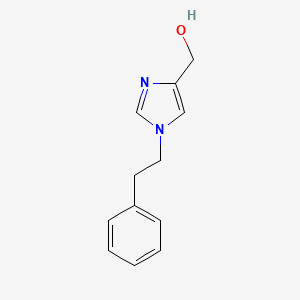
(1-phenethyl-1H-imidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-phenethyl-1H-imidazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Anticancer Activity
Research has indicated that derivatives of imidazole compounds, including (1-phenethyl-1H-imidazol-4-yl)methanol, exhibit significant anticancer properties. A study focusing on aminoimidazole derivatives demonstrated that certain compounds showed promising activity against Src family kinases, which are implicated in cancer progression. The compound exhibited an IC50 value of 25 μM on the SH-SY5Y neuroblastoma cell line, indicating potential for further development as an anticancer agent .
Protein-Protein Interaction Inhibition
Another study explored the use of this compound in fragment-based drug design aimed at inhibiting protein-protein interactions. The compound was evaluated for its binding efficiency and interaction with specific protein targets, showcasing its potential as a lead compound in the development of inhibitors for therapeutic applications .
Biological Activities
Antiparasitic Potential
Imidazole derivatives have been investigated for their antiparasitic activities. Research into natural products containing imidazole rings has shown promise in developing new treatments for parasitic infections. The structural characteristics of this compound may contribute to its efficacy against various parasites, warranting further exploration in this area .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazole derivatives is crucial for optimizing their biological activity. Studies have identified specific modifications to the phenethyl moiety that enhance solubility and binding affinity to target proteins. For instance, modifications involving hydroxyl or methoxyl groups on the phenyl ring have been shown to improve interactions with protein targets, thereby increasing the potential therapeutic efficacy of these compounds .
Case Studies and Data Tables
The following table summarizes key findings from various studies involving this compound and related compounds:
Propiedades
Número CAS |
1700241-64-0 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[1-(2-phenylethyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c15-9-12-8-14(10-13-12)7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 |
Clave InChI |
YJRNGYJQCJXJTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C2)CO |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=C(N=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















